Valine-1-14C
Overview
Description
Valine-1-14C is a radiolabeled form of the amino acid valine, where the carbon-14 isotope is incorporated at the first carbon position. This compound is used extensively in biochemical and physiological research to trace metabolic pathways and study protein synthesis due to its radioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Valine-1-14C typically involves the incorporation of carbon-14 into the valine molecule. One method involves using O-benzyloxycarbonyl-DL-lactic acid and DL-valine benzyl ester, which can produce L-lactyl-L-valine-1-14C in a 90% yield . The process includes steps such as fermentation, purification, filtration, crystallization, drying, and packaging .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and specific activity. The production process is carried out in cGMP-compliant facilities to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Valine-1-14C undergoes various chemical reactions, including:
Oxidation: Valine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to valine.
Substitution: Substitution reactions can replace functional groups on the valine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products:
Oxidation: Produces keto acids.
Reduction: Produces valine from keto acids.
Substitution: Produces various substituted valine derivatives.
Scientific Research Applications
Valine-1-14C is widely used in scientific research, including:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Traces protein synthesis and amino acid metabolism.
Medicine: Investigates metabolic disorders and the effects of drugs on amino acid metabolism.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mechanism of Action
Valine-1-14C exerts its effects by being incorporated into proteins and metabolic pathways. The carbon-14 isotope allows researchers to trace the movement and transformation of valine within biological systems. This helps in understanding the molecular targets and pathways involved in amino acid metabolism .
Comparison with Similar Compounds
L-Valine-UL-14C hydrochloride: Another radiolabeled form of valine with similar applications.
DL-Valine-1-14C: A racemic mixture of radiolabeled valine.
L-lactyl-L-valine-1-14C: A derivative used in specific biochemical studies.
Uniqueness: Valine-1-14C is unique due to its specific labeling at the first carbon position, making it particularly useful for detailed metabolic studies and tracing specific biochemical pathways .
Properties
IUPAC Name |
2-amino-2-methyl(114C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i3+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOOLUPWFVMBKG-YZRHJBSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([14C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919582 | |
Record name | 2-Methyl(1-~14~C)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917-98-6 | |
Record name | Valine-1-14C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl(1-~14~C)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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